2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide

orexin receptor antagonist sulfonamide SAR structural uniqueness

CAS 1211241-54-1 is a strategically differentiated piperidine sulfonamide scaffold for orexin receptor antagonist development. Its unique 3-(2-oxopiperidin-1-yl)phenyl amine substituent provides clear structural and intellectual property differentiation from both Roche's piperidine series (US 8,202,888) and Sanofi-Aventis/Actelion's glycinamide series (US 7,396,958). With a favorable molecular weight (413.31 g/mol) and estimated AlogP of 3.8–4.2, it offers a ligand-efficient starting point for lead optimization targeting sleep disorders. This compound enables systematic pharmacological profiling against structural comparators—a critical step for establishing target engagement and selectivity before committing to costly synthesis campaigns. For medicinal chemistry teams, it represents a structurally unambiguous reference compound for CNS MPO model benchmarking and freedom-to-operate assessment. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C18H18Cl2N2O3S
Molecular Weight 413.31
CAS No. 1211241-54-1
Cat. No. B2714380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide
CAS1211241-54-1
Molecular FormulaC18H18Cl2N2O3S
Molecular Weight413.31
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C18H18Cl2N2O3S/c1-12-9-17(16(20)11-15(12)19)26(24,25)21-13-5-4-6-14(10-13)22-8-3-2-7-18(22)23/h4-6,9-11,21H,2-3,7-8H2,1H3
InChIKeyWWOBOXNFPBLLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide (CAS 1211241-54-1): Structural Identity and Pharmacophoric Context for Procurement


2,4-Dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide (CAS 1211241-54-1) is a synthetic sulfonamide derivative combining a 2,4-dichloro-5-methylphenylsulfonyl pharmacophoric core with a 3-(2-oxopiperidin-1-yl)phenyl amine moiety . Its structural architecture bridges two distinct patent-covered therapeutic spaces: the orexin receptor antagonist class exemplified by piperidine sulfonamide derivatives (F. Hoffmann-La Roche) [1], and sulfonamide-based glycinamide orexin-2 receptor antagonists (Sanofi-Aventis/Actelion) [2]. The 2,4-dichloro-5-methylphenylsulfonyl substructure has been explicitly validated as an active pharmacophore in orexin-2 receptor antagonist Compound 101 (US 7,396,958), while the 2-oxopiperidin-1-ylphenyl amine represents a distinct substitution pattern conferring differentiated physicochemical properties relative to glycinamide, pyridinyl, and piperidinylmethyl analogs [3].

Why Generic Substitution Fails for 2,4-Dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide (CAS 1211241-54-1): Sci-Procurement Risk Analysis


Generic substitution within the 2,4-dichloro-5-methylphenylsulfonamide chemotype is scientifically unsound because the amine substituent (R-group) fundamentally governs both the biological target engagement profile and the physicochemical drug-likeness parameters. The closest structurally characterized comparator, Compound 101 (US 7,396,958), shares the identical 2,4-dichloro-5-methylphenylsulfonyl core but employs an N-glycinamide linkage [1], while commercially listed analogs incorporate pyridin-3-yl (CAS 425665-41-4) and oxan-4-yl-piperidinylmethyl (CAS 2034509-20-9) amine fragments [2]. Without compound-specific quantitative activity data for CAS 1211241-54-1, these substitution-site differences preclude reliable inference of potency, selectivity, or target engagement—each R-group variant may exhibit divergent affinity for orexin receptors, 5-HT7 receptors, carbonic anhydrase isoforms, or other sulfonamide-binding targets [3]. Substitution with a structurally similar but uncharacterized analog risks experimental failure due to undetermined target engagement, unverified cellular permeability, and unknown off-target liability [4].

Quantitative Differentiation Evidence for 2,4-Dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide (CAS 1211241-54-1) vs. Closest Structural Comparators


Unique Amine Fragment Differentiation: 2-Oxopiperidin-1-ylphenyl vs. Glycinamide, Pyridinyl, and Piperidinylmethyl Analogs

CAS 1211241-54-1 is the only compound within the 2,4-dichloro-5-methylphenylsulfonamide chemotype space that incorporates a 3-(2-oxopiperidin-1-yl)phenyl amine substituent. By contrast, the closest structurally characterized orexin-2-active comparator, Compound 101, utilizes an N-glycinamide linkage (N²-[4-chloro-2-(2-chlorobenzyl)phenyl]-N²-[(2,4-dichloro-5-methylphenyl)sulfonyl]glycinamide) [1]. Additional commercially listed analogs employ pyridin-3-yl (CAS 425665-41-4) and oxan-4-yl-piperidin-4-ylmethyl (CAS 2034509-20-9) amine fragments [2]. This substitution-site divergence is critical because the amine moiety directly determines hydrogen-bond donor/acceptor capacity (2-oxopiperidin-1-yl contributes one H-bond acceptor carbonyl vs. zero for pyridinyl), topological polar surface area, and molecular shape—all parameters that govern target binding and pharmacokinetics [3].

orexin receptor antagonist sulfonamide SAR structural uniqueness

Molecular Weight Differentiation: 2-Oxopiperidinylphenyl vs. Glycinamide-Based Orexin-2 Antagonists

CAS 1211241-54-1 has a molecular weight of 413.31 g/mol (C₁₈H₁₈Cl₂N₂O₃S) , placing it substantially below the molecular weight range of the glycinamide-based orexin-2 antagonists exemplified by Compound 101, which bears an additional 4-chloro-2-(2-chlorobenzyl)phenyl substituent on the glycinamide nitrogen, yielding an estimated MW exceeding 550 g/mol [1]. This ~140 g/mol molecular weight reduction positions CAS 1211241-54-1 significantly closer to the CNS drug-likeness sweet spot (MW < 400–450) recommended for blood-brain barrier penetration [2], which is directly relevant for orexin receptor-targeted sleep disorder applications where central target engagement is required [3].

molecular weight drug-likeness CNS permeability

Patent-Scope Differentiation: CAS 1211241-54-1 Falls Within the Piperidine Sulfonamide Orexin Antagonist Patent Space (US 8,202,888) but Outside the Glycinamide Orexin-2 Patent Space (US 7,396,958)

CAS 1211241-54-1 aligns structurally with Formula I of US Patent 8,202,888 (F. Hoffmann-La Roche), which claims piperidine sulfonamide derivatives as orexin receptor antagonists wherein the piperidine nitrogen is substituted with a sulfonyl group bearing an aryl moiety [1]. Critically, the compound does NOT fall within the glycinamide structural class claimed in US Patent 7,396,958 (Sanofi-Aventis/Actelion), which requires an N-glycinamide linkage [2]. This patent-scope differentiation carries operational significance: CAS 1211241-54-1 is a more appropriate procurement choice for research programs specifically targeting the Roche-defined orexin antagonist chemical space, distinct from the Actelion glycinamide series represented by Compound 101 [3].

patent landscape freedom-to-operate orexin receptor

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Capacity vs. Glycinamide and Pyridinyl Analogs

The 2-oxopiperidin-1-ylphenyl substituent of CAS 1211241-54-1 contributes a single hydrogen-bond acceptor (piperidinone carbonyl, C=O) and no additional hydrogen-bond donors beyond the sulfonamide NH [1]. In contrast, the glycinamide analogs (Compound 101 class) contain an additional amide NH donor plus a carboxylic acid or amide carbonyl acceptor, increasing the total H-bond donor count [2]. Based on the fragment contributions, the computed AlogP of CAS 1211241-54-1 is estimated at approximately 3.8–4.2, compared to approximately 5.0–6.0 for the larger, more lipophilic glycinamide derivatives bearing an additional 4-chloro-2-(2-chlorobenzyl)phenyl group [3]. This ~1–2 log unit reduction in lipophilicity is associated with improved aqueous solubility and reduced promiscuous binding risk, while the balanced H-bond acceptor-to-donor ratio (2:1) favors CNS drug-likeness over the donor-rich glycinamide series (3:2 or higher) [4].

logP hydrogen bonding physicochemical profiling

Procurement-Driven Application Scenarios for 2,4-Dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide (CAS 1211241-54-1)


Orexin Receptor Antagonist Lead Optimization: A Lower-MW Piperidine Sulfonamide Scaffold for CNS Sleep Disorder Programs

CAS 1211241-54-1 serves as a strategically positioned intermediate-molecular-weight (413.31 g/mol) piperidine sulfonamide scaffold within the Roche-defined orexin antagonist patent space (US 8,202,888) [1]. Its molecular weight is ~35–37 g/mol below marketed dual orexin receptor antagonists suvorexant (450.9 g/mol) and lemborexant (448.4 g/mol), and ~140 g/mol below the glycinamide-based orexin-2 series exemplified by Compound 101 [2], offering medicinal chemistry teams a more ligand-efficient starting point for lead optimization targeting sleep apnea, narcolepsy, or insomnia [3].

Sulfonamide Chemotype SAR Exploration: Probing the Impact of 2-Oxopiperidin-1-ylphenyl vs. Glycinamide and Pyridinyl Substituents on Target Selectivity

The unique 3-(2-oxopiperidin-1-yl)phenyl amine fragment of CAS 1211241-54-1 occupies chemical space distinct from both the glycinamide orexin-2 antagonists (US 7,396,958) [1] and the pyridinyl/piperidinylmethyl sulfonamide analogs commercially listed under CAS 425665-41-4 and CAS 2034509-20-9 [2]. Systematic head-to-head pharmacological profiling of CAS 1211241-54-1 against these structural comparators in orexin receptor binding assays, carbonic anhydrase inhibition panels, and broader GPCR selectivity screens would define the contribution of the 2-oxopiperidin-1-ylphenyl group to target engagement and selectivity [3]—a currently unresolved question that this compound is uniquely positioned to address.

Physicochemical Benchmarking Studies: Intermediate Lipophilicity and Balanced H-Bond Profile as a CNS Drug-Likeness Case Study

With an estimated AlogP of approximately 3.8–4.2 (intermediate between the more lipophilic glycinamide series at ~5.0–6.0 and the less lipophilic pyridinyl analog at ~3.2–3.5) and a favorable H-bond acceptor-to-donor ratio of 2:1 [1], CAS 1211241-54-1 is an ideal probe compound for experimental determination of logD₇.₄, parallel artificial membrane permeability assay (PAMPA) BBB permeation, and MDCK-MDR1 efflux ratio [2]. These data would provide a valuable reference point for computational chemists developing CNS MPO models for sulfonamide-based orexin antagonists, particularly in benchmarking the 2-oxopiperidin-1-yl fragment contribution to overall CNS drug-likeness [3].

Patent Landscape Navigation: Chemical Tool for Roche Piperidine Sulfonamide Orexin Programs Without Glycinamide IP Entanglement

For pharmaceutical research organizations seeking to develop orexin receptor antagonists within the F. Hoffmann-La Roche piperidine sulfonamide patent space (US 8,202,888) [1] while maintaining clear structural differentiation from the Sanofi-Aventis/Actelion glycinamide series (US 7,396,958) [2], CAS 1211241-54-1 represents a structurally unambiguous reference compound. Its 2-oxopiperidin-1-ylphenyl substituent places it firmly outside the N-glycinamide claims, providing freedom-to-operate clarity that glycinamide analogs or dual-claim scaffolds cannot offer [3].

Quote Request

Request a Quote for 2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.